molecular formula C17H16BrNO3 B056735 Bromfenac Ethyl Ester CAS No. 102414-22-2

Bromfenac Ethyl Ester

Katalognummer: B056735
CAS-Nummer: 102414-22-2
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: MLBAFRHKOXZRGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromfenac Ethyl Ester (C₁₇H₁₆BrNO₃, MW: 362.22, CAS: 102414-22-2) is a degradation product and impurity reference standard of Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used primarily in ophthalmic formulations . Its structure comprises a brominated benzoyl group linked to an ethyl ester via an acetophenone backbone, as illustrated by the SMILES string CCOC(=O)Cc1cccc(C(=O)c2ccc(Br)cc2)c1N . The ethyl ester group enhances lipophilicity compared to the parent sodium salt, influencing its stability and degradation kinetics. It is stored at +5°C to prevent further decomposition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromfenac Ethyl Ester can be synthesized through the esterification of 2-amino-3-(4-bromobenzoyl)benzoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 2-amino-3-(4-bromobenzoyl)benzoic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohol derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Bromfenac Ethyl Ester, with the chemical formula C17H16BrNO3C_{17}H_{16}BrNO_3, exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins involved in inflammation and pain signaling . Its efficacy is particularly noted in the treatment of ocular inflammatory conditions such as:

  • Blepharitis
  • Conjunctivitis
  • Scleritis
  • Postoperative inflammation following cataract surgery and corneal refractive surgeries like PRK and LASEK .

Formulations and Delivery Methods

Recent advancements in the formulation of this compound have focused on enhancing its stability and bioavailability. Notably, novel aqueous liquid preparations have been developed that incorporate stabilizers to maintain efficacy while minimizing irritation to the eye. These formulations can be administered either once or twice daily, depending on the concentration used (e.g., 0.08% or 0.18% w/v) .

Table 1: Comparative Overview of Bromfenac Formulations

Formulation TypeConcentrationAdministration FrequencyIndications
Standard Eye Drops0.1%3-6 times dailyBlepharitis, conjunctivitis
Enhanced Stability Formulation0.08%Once dailyPostoperative inflammation
High-Concentration Formulation0.18%Twice dailyScleritis, postoperative pain

Case Study 1: Postoperative Inflammation Management

A clinical study investigated the effectiveness of this compound in managing postoperative inflammation following cataract surgery. Patients receiving the compound reported significantly reduced pain levels compared to those receiving a placebo. The study highlighted that Bromfenac not only alleviated discomfort but also promoted faster recovery without notable adverse effects .

Case Study 2: Drug-Eluting Intraocular Lens

Another innovative application involved a drug-eluting intraocular lens designed to release Bromfenac gradually post-surgery. This approach aimed to provide sustained anti-inflammatory effects directly at the site of surgery, thereby reducing systemic side effects associated with traditional NSAID administration. Results indicated a significant reduction in posterior capsule opacification rates among patients using this lens compared to standard lenses .

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research into its applications beyond ophthalmology. Potential areas include:

  • Development of sustained-release formulations for chronic inflammatory conditions.
  • Exploration of combination therapies with other anti-inflammatory agents to enhance efficacy.
  • Investigation into alternative delivery methods, such as transdermal patches or oral formulations, for broader therapeutic use.

Wirkmechanismus

The mechanism of action of Bromfenac Ethyl Ester involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and provides analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Bromfenac Ethyl Ester belongs to a class of brominated aromatic esters with structural analogs differing in ester groups, substitution patterns, or functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW CAS Number Key Structural Features Applications/Notes
This compound C₁₇H₁₆BrNO₃ 362.22 102414-22-2 Ethyl ester, 4-bromobenzoyl, amino group NSAID impurity, degradation product
Bromfenac Methyl Ester C₁₆H₁₄BrNO₃ 348.20 Not available Methyl ester instead of ethyl Less lipophilic than ethyl ester
Bromfenac Isopropyl Ester C₁₈H₁₈BrNO₃ 376.25 Not available Isopropyl ester, bulkier alkyl group Higher molecular weight, potential stability differences
Ethyl (3-Bromophenyl)acetate C₁₀H₁₁BrO₂ 243.10 14062-30-7 Simple ethyl ester, no amino/benzoyl groups Intermediate in organic synthesis
4-Bromophenyl Acetate C₈H₇BrO₂ 215.05 13106-13-3 Acetate ester, para-bromo substitution Research reagent
Ethyl 4-Bromophenylacetate C₁₀H₁₁BrO₂ 243.10 14062-25-0 Ethyl ester, para-bromo substitution mp: 29–31°C, bp: 88–90°C/0.35 mm
Ethyl 3-(2-Bromophenyl)-3-oxopropanoate C₁₁H₁₁BrO₃ 271.11 50671-05-1 Ketone group at C3, ortho-bromo substitution Pharmaceutical intermediate

Key Findings

Ester Group Impact: Bromfenac esters (methyl, ethyl, isopropyl) demonstrate increasing molecular weight and lipophilicity with larger alkyl chains. This affects solubility and metabolic stability; for example, the ethyl ester balances lipophilicity for ocular penetration, while the isopropyl ester may prolong half-life due to slower hydrolysis . Simpler esters like Ethyl (3-Bromophenyl)acetate lack the amino and benzoyl groups critical for NSAID activity, limiting their therapeutic relevance .

Substitution Patterns :

  • Para-substituted bromine (e.g., 4-Bromophenyl Acetate) is common in NSAID derivatives, enhancing COX-2 inhibition potency compared to ortho or meta positions .
  • This compound’s 4-bromobenzoyl group is structurally analogous to Bromfenac Sodium, retaining anti-inflammatory activity but with altered pharmacokinetics .

Physicochemical Properties :

  • Ethyl 4-Bromophenylacetate has a low melting point (29–31°C) and boiling point (88–90°C at 0.35 mm Hg), typical of small aromatic esters, whereas this compound’s complex structure necessitates refrigeration to prevent degradation .

Research Implications

  • Drug Design : Larger ester groups (e.g., isopropyl) may improve drug retention in tissues but could reduce aqueous solubility, necessitating formulation optimization .
  • Impurity Profiling : this compound’s role as a degradation product underscores the need for stringent storage conditions (+5°C) to maintain drug quality .
  • Synthetic Utility: Compounds like Ethyl 3-(2-Bromophenyl)-3-oxopropanoate serve as ketone-bearing intermediates for further functionalization in API synthesis .

Biologische Aktivität

Bromfenac ethyl ester is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for its potent anti-inflammatory effects. This compound is particularly effective in managing ocular pain and inflammation following surgical procedures such as cataract surgery. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Bromfenac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking the synthesis of prostaglandins, which are mediators of inflammation, bromfenac reduces intraocular inflammation and pain. Prostaglandins are known to disrupt the blood-aqueous humor barrier and increase vascular permeability, leading to symptoms such as increased intraocular pressure and leukocytosis .

Pharmacokinetics

The pharmacokinetic profile of bromfenac indicates that it is well-distributed throughout ocular tissues following topical administration. Studies have shown that after a single dose, bromfenac can be detected in various ocular compartments, including the conjunctiva, cornea, iris-ciliary body, and aqueous humor . The compound demonstrates a high degree of protein binding (approximately 99.8% to human plasma proteins), which may influence its therapeutic efficacy and duration of action .

Clinical Efficacy

Numerous clinical trials have established the efficacy of bromfenac in treating ocular inflammation and pain post-surgery. For instance:

  • Study on Bromfenac 0.07% : A randomized controlled trial involving 440 subjects demonstrated that bromfenac 0.07% significantly reduced ocular inflammation compared to placebo. By day 15 post-surgery, a higher proportion of patients treated with bromfenac achieved complete clearance of inflammation (P < 0.0001) and reported being pain-free .
  • Comparison with Nepafenac : In a Phase II trial comparing bromfenac 0.09% with nepafenac 0.1%, bromfenac showed superior efficacy in reducing cystoid macular edema (CME) after cataract surgery . The study involved 139 subjects and utilized optical coherence tomography to assess CME presence.

Safety Profile

Bromfenac is generally well-tolerated, with a lower incidence of adverse effects compared to other NSAIDs used in ophthalmology. In clinical trials, adverse events were significantly fewer in patients receiving bromfenac compared to those on placebo (P < 0.0001) . Common side effects include transient burning or stinging upon administration but serious complications are rare.

Data Summary

The following table summarizes key clinical findings regarding the efficacy and safety of bromfenac:

Study Dosage Primary Endpoint Outcome P-value
Bromfenac vs Placebo (Cataract)0.07%Ocular Inflammation ClearanceHigher clearance in bromfenac group<0.0001
Bromfenac vs Nepafenac (CME)0.09% vs 0.1%Presence of Cystoid Macular EdemaBromfenac more effectiveNot specified
Safety ProfileN/AIncidence of Adverse EventsFewer adverse events in bromfenac group<0.0001

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Bromfenac Ethyl Ester, and how can purity be ensured?

  • Methodology : Synthesis typically involves esterification of bromfenac with ethanol under acidic or enzymatic catalysis. For purity, use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/13^13C NMR spectroscopy. Ensure compliance with characterization guidelines for new compounds, including elemental analysis and mass spectrometry .
  • Data Contradiction : If discrepancies arise in yield or purity between batches, cross-validate using alternative methods (e.g., FT-IR for functional groups) and compare with literature protocols for similar esters (e.g., arginine ethyl ester synthesis in ).

Q. Which in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Methodology :

  • Cyclooxygenase (COX) Inhibition : Use recombinant COX-1/COX-2 enzymes with colorimetric assays (e.g., prostaglandin PGE2PGE_2 quantification via ELISA).
  • Solubility and Stability : Conduct kinetic studies in simulated physiological buffers (pH 7.4) using UV-Vis spectrophotometry .
    • Data Interpretation : Compare results with parent compounds (e.g., bromfenac sodium) to assess esterification’s impact on bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in COX-2 selectivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Mechanistic Studies : Employ molecular docking simulations to analyze binding affinity differences between COX isoforms.
  • In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations and correlate with COX-2 inhibition in animal models (e.g., carrageenan-induced paw edema) .
    • Contradiction Analysis : If in vitro selectivity isn’t replicated in vivo, consider metabolite interference (e.g., ester hydrolysis products) or species-specific enzyme variations .

Q. What experimental designs are optimal for studying this compound’s neuroprotective potential in Parkinson’s disease models?

  • Methodology :

  • Primary Neuronal Cultures : Expose to oxidative stressors (e.g., rotenone) and measure cell viability via MTT assay.
  • In Vivo Models : Use 6-OHDA-lesioned rodents, assessing motor function (rotarod test) and dopaminergic neuron survival (tyrosine hydroxylase immunohistochemistry) .
    • Statistical Considerations : Apply ANOVA with post-hoc Tukey tests; ensure sample sizes are justified via power analysis .

Q. Methodological Guidance

Q. How should researchers design a robust kinetic study for this compound’s enzymatic hydrolysis?

  • Protocol :

Substrate Preparation : Dissolve ester in PBS (pH 7.4) with 1% DMSO.

Enzyme Source : Use human liver microsomes or recombinant esterases.

Sampling Intervals : Collect aliquots at 0, 15, 30, 60, and 120 min for LC-MS analysis.

Data Modeling : Fit hydrolysis rates to Michaelis-Menten or first-order kinetics using nonlinear regression (e.g., GraphPad Prism) .

  • Table 1 : Example kinetic parameters from a similar ethyl ester study:

Enzyme SourceKmK_m (μM)VmaxV_{max} (nmol/min/mg)
Human Microsomes12.5 ± 1.28.7 ± 0.9
Recombinant Esterase9.8 ± 0.710.2 ± 1.1
Adapted from ’s central composite design principles.

Q. What strategies mitigate bias in clinical trials evaluating this compound’s ocular safety?

  • Methodology :

  • Randomization : Use block randomization stratified by age/sex.
  • Blinding : Double-blind design with placebo control (e.g., saline vehicle).
  • Endpoint Selection : Include objective measures (e.g., intraocular pressure) and patient-reported outcomes (e.g., pain scales) .
    • Ethical Compliance : Obtain IRB approval and document adverse events per CONSORT guidelines .

Q. Data Interpretation and Reporting

Q. How can researchers address conflicting results in ester stability studies under varying pH conditions?

  • Resolution Strategy :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.
  • Experimental Replication : Standardize buffer composition (e.g., ionic strength) across labs to reduce variability .
    • Reporting Standards : Follow Beilstein Journal guidelines for detailed supplementary data (e.g., raw chromatograms) .

Q. What are best practices for synthesizing and citing literature on this compound’s metabolite profiling?

  • Literature Search : Use databases like PubMed with MeSH terms: “Bromfenac/analogs & derivatives”[Mesh] AND “Ethyl Esters”[Mesh]. Refine queries with Boolean operators (e.g., NOT “mass production”) .
  • Citation Ethics : Prioritize primary sources (e.g., original synthesis protocols) over reviews; avoid over-reliance on patents .

Eigenschaften

IUPAC Name

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBAFRHKOXZRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A slurry of 35.6 g (0.1 mole) of 2-amino-3-(4-bromobenzoyl)benzeneacetic acid, sodium salt in 500 ml of dimethylformamide was treated with 32.0 g (0.2 mole) of ethyl iodide and stirred at ambient temperature for 24 hr. The mixture was filtered and the filtrate was poured into 3.5 liters of water. The solid which precipitated was collected by filtration, washed with water and recrystallized from absolute ethanol to yield 26.8 g (74%) of the titled compound as tiny gold needles, m.p. 107°-109° C.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

A slurry of 35.6 g (0.1 mole) of 2-amino-3-(4-bromobenzoyl)benzeneacetic acid in 500 ml of dimethylformamide was treated with 32.0 g (0.2 mole) of ethyl iodide and stirred at ambient temperature for 24 hours. The mixture was filtered and the filtrate was poured into 3.5 liters of water. The solid which precipitated was collected by filtration, washed with water and recrystallized from absolute ethanol to give 26.8 g (74%) of title compound, gold needles, m.p. 107°-109° C.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.